E/Z Isomer Ratio Specification: Quantitative Impact on Physicochemical Properties
Ethyl-3-methyl-2-hexenoate is commercially supplied as a 3:1 mixture of E and Z stereoisomers at the C2–C3 double bond . The isomer ratio directly influences physical properties including boiling point, solubility, and reactivity due to differential molecular geometries . Chromatographic separation of the isomers yields capacity factors of k' = 3.33 (Z isomer) and k' = 4.33 (E isomer) on a Zorbax Sil column (1% ether/hexane mobile phase), with α = 1.3 resolution, confirming that the isomers are analytically distinct and can be isolated for isomer-specific applications [1]. In contrast, structural isomers such as ethyl 2-hexenoate (CAS 27829-72-7) and ethyl 3-hexenoate (CAS 2396-83-0) lack the 3-methyl branch and exhibit different isomeric populations and volatility profiles .
| Evidence Dimension | E/Z isomer ratio in commercial material and chromatographic resolution |
|---|---|
| Target Compound Data | E:Z ratio = 3:1; HPLC capacity factors k' (Z) = 3.33, k' (E) = 4.33; α = 1.3 |
| Comparator Or Baseline | Ethyl 2-hexenoate (no 3-methyl group; different double-bond position) and ethyl 3-hexenoate (no 3-methyl group) — isomer ratios not directly comparable due to differing molecular structures |
| Quantified Difference | Ethyl-3-methyl-2-hexenoate possesses a quantifiable 3:1 E:Z isomeric composition verified by preparative HPLC with defined chromatographic parameters; positional isomers lack the 3-methyl branch and therefore constitute distinct chemical entities with different olfactory and reactivity profiles |
| Conditions | Preparative HPLC: Zorbax Sil 9.4 mm × 25 cm column; mobile phase 1% ether in hexane at 10 mL/min; Varian RI-3 refractive index detector [1] |
Why This Matters
The specified 3:1 E:Z isomer ratio and the ability to chromatographically resolve the isomers enable procurement of materials with defined and reproducible sensory and reactivity characteristics.
- [1] Pierce JD Jr, Blank DH, Aronov EV, Guo Z, Preti G, Wysocki CJ. Cross-adaptation of sweaty-smelling 3-methyl-2-hexenoic acid by its ethyl esters is determined by structural similarity. Journal of the Society of Cosmetic Chemists. 1996;47:363-375. (See page 366 for HPLC conditions and capacity factors.) View Source
